Single-Target MAO-B Selectivity: MAO-B-IN-1 vs. Multi-Target 'MAO-B-IN' Series Compounds
MAO-B-IN-1 is defined by its chemical purity as a single-target probe, differentiating it from other 'MAO-B-IN' series compounds that possess additional primary targets. For example, HDAC1/MAO-B-IN-1 (CAS 2759855-37-1) potently inhibits histone deacetylase 1 (HDAC1, IC50 = 21.4 nM) alongside MAO-B (IC50 = 99.0 nM) [1]. This multi-target profile fundamentally alters its biological signature compared to MAO-B-IN-1. Similarly, BChE/MAO-B-IN-1 is a dual inhibitor of butyrylcholinesterase and MAO-B . While direct selectivity panel data for MAO-B-IN-1 is limited to its patent-defined class, the absence of reported secondary target activity distinguishes its use case from these multi-target analogs [2].
| Evidence Dimension | Primary Target Profile |
|---|---|
| Target Compound Data | Single-target MAO-B inhibitor (no reported secondary primary targets) |
| Comparator Or Baseline | HDAC1/MAO-B-IN-1 (HDAC1 IC50 = 21.4 nM; MAO-B IC50 = 99.0 nM) | BChE/MAO-B-IN-1 (BChE IC50 = 375 nM; MAO-B IC50 = 20 nM) |
| Quantified Difference | Qualitative: Absence of HDAC1 or BChE inhibitory activity |
| Conditions | Biochemical enzyme inhibition assays (recombinant human enzymes) |
Why This Matters
This differentiation is critical for experimental designs requiring unambiguous attribution of observed phenotypic effects solely to MAO-B inhibition, thereby preventing confounding by HDAC or cholinesterase modulation.
- [1] Yao, C. et al. HDAC1/MAO-B dual inhibitors against Alzheimer's disease: Design, synthesis and biological evaluation of N-propargylamine-hydroxamic acid/o-aminobenzamide hybrids. Bioorg Chem, 2022, 122, 105724. View Source
- [2] Therapeutic isoxazole compounds. US 8222243 B2, 2012. View Source
